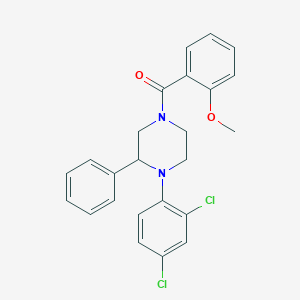

Diaryl piperazine derivative 1

Description

Properties

Molecular Formula |

C24H22Cl2N2O2 |

|---|---|

Molecular Weight |

441.3 g/mol |

IUPAC Name |

[4-(2,4-dichlorophenyl)-3-phenylpiperazin-1-yl]-(2-methoxyphenyl)methanone |

InChI |

InChI=1S/C24H22Cl2N2O2/c1-30-23-10-6-5-9-19(23)24(29)27-13-14-28(21-12-11-18(25)15-20(21)26)22(16-27)17-7-3-2-4-8-17/h2-12,15,22H,13-14,16H2,1H3 |

InChI Key |

HXMSNSZTEVRLDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(C(C2)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reduction of Dehydropiperazine-2-one Derivatives

This method involves a two-step synthesis:

-

Formation of 3,4-dehydropiperazine-2-one : React esters (e.g., methyl benzoylformate) with substituted ethylenediamine in the presence of acetic acid.

-

Reduction to piperazine derivatives : Use strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Step 1 : React methyl benzoylformate (12.2 mmol) with N-methyl ethylenediamine (14.6 mmol) and acetic acid (14.6 mmol) in methanol at 30–32°C for 7 hours.

-

Step 2 : Reduce the resulting 3,4-dehydropiperazine-2-one intermediate with LiAlH₄ (5.1 mol) in tetrahydrofuran (THF) at 50–55°C for 3–4 hours.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Methyl benzoylformate | Methanol, 30–32°C, 7 hrs | 48% | |

| LiAlH₄ | THF, 50–55°C, 3–4 hrs | 60.5% |

Key Advantages :

-

Avoids alkylation side reactions common in traditional methods.

-

Enables direct synthesis of 1-alkyl-3-phenylpiperazine without dialkylation byproducts.

Coupling Reactions with Benzhydryl Groups

This approach leverages benzhydryl (diphenylmethyl) groups to introduce diaryl substituents.

-

Synthesize benzhydryl intermediates : Reduce benzophenone derivatives (e.g., 4-chlorobenzophenone) with NaBH₄ to form benzhydrol.

-

Couple with piperazine : React benzhydrol derivatives with bromomethyl furoxan or other electrophiles in the presence of triethylamine (Et₃N).

Example for 1-(4-Chlorobenzhydryl)piperazine ( ):

-

Step 1 : Reduce 4-chlorobenzophenone (50 mmol) with NaBH₄ (50 mmol) in methanol/THF at 0°C, then stir at room temperature for 2 hours.

-

Step 2 : React the resulting benzhydrol with piperazine (76.15 mmol) in toluene at 60–65°C for 6 hours.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| NaBH₄ | Methanol/THF, 0°C → RT, 2 hrs | 92% | |

| Piperazine | Toluene, 60–65°C, 6 hrs | 69.6% |

Applications :

Sulfonation and Amide Formation

This method introduces sulfonamide or benzamide groups to enhance bioactivity.

-

Sulfonamide synthesis : React 1-benzhydryl-piperazine with sulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in pyridine.

-

Benzamide synthesis : Treat 1-benzhydryl-piperazine with benzoyl chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane.

-

8d : 1-(4-Nitrobenzenesulfonyl)-1-benzhydryl-piperazine (MIC: 6.25 μg/mL against S. aureus).

-

9f : 1-(4-Chlorobenzoyl)-1-benzhydryl-piperazine (MIC: 12.5 μg/mL against P. aeruginosa).

Optimization Insight :

-

Electron-withdrawing groups (e.g., -NO₂, -Cl) on the sulfonyl/benzoyl moiety improve antimicrobial potency.

Alkylation/Acylation of Piperazine

Direct modification of piperazine via alkylation or acylation introduces alkyl/aryl groups.

Example for N-Alkyl Piperazines ( ):

-

React piperazine with methyl iodide in ethanol at reflux (6–8 hours) to yield N-methylpiperazine.

Applications :

-

Antimicrobial agents with activity against S. aureus (MIC: 8 μg/mL for N-methyl derivatives).

Molecular Hybridization Strategies

Combining piperazine with bioactive scaffolds (e.g., quinazolinones) enhances pharmacological profiles.

-

Synthesize quinazolin-4(3H)-one core : React 2-aminobenzamide with diaryl ketones in the presence of PCl₅.

-

Introduce piperazine : Couple the quinazolinone with diaryl ether-linked piperazine via nucleophilic substitution.

Key Compound :

-

11 : 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivative (IC₅₀: 6.33 μM against Toxoplasma gondii).

Mechanistic Insight :

-

Piperazine enhances binding to parasitic targets via hydrogen bonding and hydrophobic interactions.

Chemical Reactions Analysis

Types of Reactions: Diaryl piperazine derivative 1 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diaryl piperazine derivative 1 involves its interaction with specific molecular targets. For instance, it has been shown to bind to the active site of enzymes, inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Trends

- Piperazine vs. Piperidine : Piperazine generally enhances receptor affinity (e.g., hA2AAR, DAT) due to its dual nitrogen atoms, enabling stronger hydrogen bonding .

- Substituent Effects :

- Linker Flexibility : Short acetyl or ethylamine linkers improve activity in anti-infective and anticancer contexts .

Q & A

Q. What are the common synthetic routes for diaryl piperazine derivatives, and how do reaction conditions influence yield?

Diaryl piperazine derivatives are typically synthesized via catalytic reductive amination or nucleophilic substitution. For example, Pd/C CatCart® systems under hydrogen flow (18 mL/min) at 90°C and 3 bar pressure achieve high yields (85–88%) for reductive amination of N-tert-butylpiperazine derivatives. Key parameters include stoichiometric ratios (e.g., 2 equivalents of piperazine derivative) and reagent flow rates (0.7 mL/min) to optimize conversion and minimize byproducts .

Q. How are structural features of diaryl piperazine derivatives characterized experimentally?

Structural characterization employs:

- Spectroscopy : IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for substituent connectivity, and mass spectrometry for molecular ion confirmation .

- Crystallography : X-ray diffraction reveals hydrogen-bonding networks (e.g., piperazine NH groups forming P21/n space group arrangements) and non-linear optical (NLO) properties .

Q. What pharmacological activities are associated with diaryl piperazine derivatives?

These derivatives exhibit:

- Antimicrobial Activity : Quaternary ammonium-substituted derivatives disrupt Gram-negative bacterial membranes (e.g., TPP3 targeting via FRET-enhanced photodynamic therapy) .

- Anticancer Effects : Apoptosis induction in MDA-MB-231 cells via mitochondrial pathway modulation .

- Antiviral Potential : Inhibition of Chikungunya virus replication by binding to viral capsid hydrophobic pockets .

- CNS Modulation : 5-HT1A receptor targeting for antidepressant/anxiolytic effects (e.g., LQFM005 metabolite) .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of diaryl piperazine electronic properties?

Density Functional Theory (DFT) simulations analyze:

- Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity (e.g., electron-withdrawing nitro groups lowering LUMO energy).

- Natural Bond Orbital (NBO) Analysis : Charge transfer between piperazine rings and substituents (e.g., nitro and carboxylic acid groups in 1,4-dinitrosopiperazine-2-carboxylic acid) .

- Molecular Electrostatic Potential (MESP) : Mapping electrostatic surfaces to identify nucleophilic/electrophilic sites for drug-target interactions .

Q. How can structural modifications enhance Gram-negative bacterial targeting?

- Quaternary Ammonium Moieties : Introducing double quaternary ammonium salts (e.g., TPP3’s red moiety in Fig. 1a) improves outer membrane penetration via electrostatic interactions with lipopolysaccharides .

- Hydrophobic Substituents : Alkyl chains or aryl groups enhance membrane partitioning, as seen in benzodioxin-carbonyl derivatives .

Q. What substituent patterns in diaryl piperazines correlate with anticancer activity?

Q. How can conflicting biological data (e.g., IC₅₀ variability) be resolved?

Q. What catalytic conditions optimize diaryl piperazine synthesis scalability?

Q. How do hydrogen-bonding networks influence non-linear optical (NLO) properties?

Piperazine’s NH groups form 3D hydrogen-bonded frameworks, enhancing second-harmonic generation (SHG) efficiency. For example, [C₄H₁₂N₂]ZnCl₄·H₂O crystals exhibit SHG intensities 1.5× higher than KDP due to aligned dipoles .

Q. What advanced techniques study piperazine-derivative mechanisms (e.g., antimicrobial PDT)?

- FRET-Based Systems : Coupling ACQ photosensitizers (e.g., tetraphenylporphyrin) to piperazine derivatives enables bacterial membrane proximity detection via Förster resonance energy transfer (FRET) .

- Immunofluorescence Assays : Quantify antiviral activity (e.g., CHIKV inhibition) by measuring viral capsid protein expression post-piperazine treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.